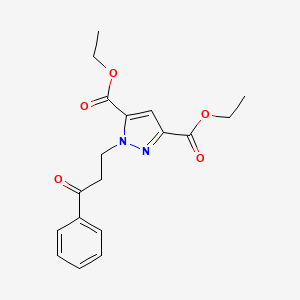
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde (3-DMEBE) is an organic compound that has been widely studied in the scientific community due to its unique properties. It has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Green Chemistry and Organic Synthesis
- Ionic Liquids in Organic Synthesis : An experiment for undergraduate organic chemistry involving the use of an ionic liquid as a solvent and catalyst for organic reactions, including Knoevenagel condensation, has been explored. This approach demonstrates the application of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in green chemistry and sustainable practices in chemical synthesis (Verdía, Santamarta, & Tojo, 2017).
Materials Science and Chemical Engineering
- Synthesis of Novel Compounds : The synthesis of novel vanillin-chalcones and their derivatives, which demonstrates the versatility of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in creating new chemical compounds with potential applications in materials science and engineering, has been explored (Illicachi et al., 2017).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A study on 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, which acts as a corrosion inhibitor for mild steel in an acidic environment, has shown the practical applications of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in industrial settings (Singh, Kumar, Udayabhanu, & John, 2016).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Amorfrutins : The compound has been used as a starting material in the synthesis of amorfrutins A and B, which are evaluated for their cytotoxicity. This indicates its potential application in the development of pharmaceutical compounds (Brandes et al., 2020).
Molecular Chemistry
- Crystal Structures and Magnetic Properties : The compound plays a role in the formation of heterometallic cluster-based 1D chains and tetranuclear clusters, as well as in their magnetic properties. This highlights its application in the field of molecular chemistry and materials research (Zhang et al., 2014).
properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12-6-5-10(9-14)7-11(12)8-13(2)3/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDOOOGDGTZSAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)





![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)


![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)